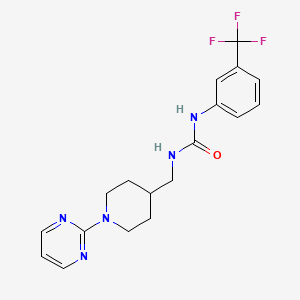

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a heterocyclic urea derivative featuring a pyrimidinyl-piperidine scaffold linked to a 3-(trifluoromethyl)phenyl group via a urea bridge. This compound is structurally optimized for interactions with biological targets, leveraging the pyrimidine ring’s hydrogen-bonding capacity and the trifluoromethyl group’s lipophilicity.

Properties

IUPAC Name |

1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O/c19-18(20,21)14-3-1-4-15(11-14)25-17(27)24-12-13-5-9-26(10-6-13)16-22-7-2-8-23-16/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFOZJXAKQZYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl and piperidinyl intermediates. These intermediates are then reacted under specific conditions to form the final product. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves the use of reactors and specialized equipment to maintain precise control over reaction conditions. Purification methods such as recrystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the trifluoromethyl group makes it particularly reactive in certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Addition: Addition reactions may involve the use of electrophiles or radicals.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be employed in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity to these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its pyrimidin-2-yl-piperidine core and trifluoromethylphenyl urea moiety. Below is a comparison with structurally related compounds:

Key Observations:

- Pyrimidine vs.

- Piperidine Modifications : The pyrimidin-2-yl-piperidine in the target compound may improve blood-brain barrier penetration compared to sulfonyl-piperidine derivatives (e.g., compound 32) .

- Trifluoromethylphenyl Group : This group is conserved in many analogs (e.g., 11d, 32) for its metabolic stability and hydrophobic interactions .

Physicochemical Properties

- Molecular Weight and LogP: The target compound’s molecular weight (~450–500 g/mol) and XlogP (~3.0) align with analogs like BDBM50227863 (MW = 482.5, XlogP = 3.0), suggesting favorable pharmacokinetics .

Thermal Stability :

- Sulfonyl-piperidine derivatives (e.g., compound 32) have high melting points (~230°C), whereas pyrrolidinyl-pyrimidines (e.g., 8i) melt at 116–205°C, indicating variable crystallinity .

Biological Activity

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, often referred to as compound 1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a pyrimidine group and a trifluoromethyl phenyl moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of 325.4 g/mol. The structural representation highlights the presence of the trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of drugs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1235633-28-9 |

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound acts as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins.

Potential Targets

- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptors: It could modulate neurotransmitter receptors, influencing pathways related to anxiety and depression.

Biological Activity Studies

Recent studies have explored the pharmacological implications of compound 1, focusing on its anti-cancer and neuropharmacological properties.

Anti-Cancer Activity

In vitro studies have shown that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with compound 1 resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. Flow cytometry analysis indicated increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Neuropharmacological Effects

Compound 1 has also been investigated for its potential effects on neurotransmitter systems. Preliminary results suggest it may enhance serotonin receptor activity, which could have implications for treating mood disorders.

Research Findings:

A behavioral study in rodent models indicated that administration of compound 1 led to increased locomotor activity and reduced anxiety-like behaviors in elevated plus maze tests.

Comparative Analysis with Similar Compounds

To better understand the efficacy of compound 1, it is useful to compare its biological activities with those of structurally similar compounds.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound 1 | Anti-cancer, Neuroactive | ~5 |

| Compound A (trifluoromethyl analog) | Moderate anti-cancer | ~10 |

| Compound B (non-trifluoromethyl derivative) | Low anti-cancer | >20 |

Q & A

Q. What synthetic strategies are optimal for preparing 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a pyrimidine-containing piperidine intermediate with a trifluoromethylphenyl isocyanate derivative. Key steps include:

- Coupling Reagents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) or DMF, as these reagents facilitate urea bond formation .

- Solvent Optimization: Polar aprotic solvents like DMF improve reactivity, while CH₂Cl₂ is preferred for acid-sensitive intermediates .

- Yield Variability: Yields range from 51% to 66% depending on steric hindrance and purification methods (e.g., Combiflash chromatography) .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer:

- 1H NMR Spectroscopy: Peaks for the pyrimidinyl protons (δ 8.3–8.6 ppm), trifluoromethylphenyl aromatic protons (δ 7.4–7.8 ppm), and urea NH protons (δ 9.5–10.2 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the urea backbone .

- IR Spectroscopy: Stretching vibrations for urea (1640–1680 cm⁻¹, C=O) and pyrimidine (1500–1600 cm⁻¹, C=N) validate functional groups .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in kinase inhibition or receptor modulation?

Methodological Answer:

- Pyrimidine Substitution: The pyrimidin-2-yl group enhances binding to kinase ATP pockets (e.g., EGFR or VEGFR), as seen in structurally similar urea derivatives .

- Trifluoromethyl Phenyl Group: The electron-withdrawing CF₃ group improves metabolic stability and hydrophobic interactions in receptor-binding domains .

- Piperidine Linker: The piperidin-4-ylmethyl spacer increases conformational flexibility, optimizing target engagement .

Example: Modifying the pyrimidine to a morpholinopyrimidine (as in ) alters selectivity for allosteric vs. orthosteric binding sites .

Q. How can researchers resolve contradictions in bioactivity data across similar urea derivatives?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for antiproliferative activity) and protocols (e.g., NCI-60 screening) to minimize variability .

- Metabolic Stability Testing: Compare hepatic microsomal stability to identify if discrepancies arise from rapid degradation .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) can predict binding affinities and rationalize differences in IC₅₀ values among analogs .

Q. What mechanistic pathways are implicated in the compound’s interaction with orexin receptors or other targets?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., using [³H]-orexin-A) quantify affinity (Kᵢ) for orexin receptors .

- Downstream Signaling: Western blotting for phosphorylated ERK or Ca²⁺ flux assays reveal activation of Gq-coupled pathways .

- Mutagenesis Studies: Site-directed mutagenesis of receptor residues (e.g., His³⁵⁰ in OX₁R) identifies critical binding interactions .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Prodrug Design: Esterification of urea NH groups enhances solubility and oral bioavailability .

- Lipophilicity Adjustment: Introducing polar groups (e.g., morpholine in ) reduces logP, improving aqueous solubility .

- Formulation Optimization: Nanoemulsions or cyclodextrin complexes mitigate precipitation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.